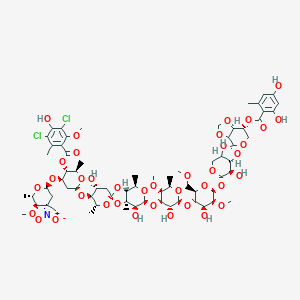
1-Methyl-4-oxocyclohexane-1-carbonitrile
Vue d'ensemble
Description
1-Methyl-4-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H11NO. It is a cyclohexane derivative featuring a nitrile group and a ketone group. This compound is often used as a building block in organic synthesis due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-oxocyclohexane-1-carbonitrile can be synthesized through various methods. One common approach involves the oxidation of 1-methylcyclohexane-1-carbonitrile using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method includes the reaction of 1-methylcyclohexene with cyanogen bromide in the presence of a base to introduce the nitrile group, followed by oxidation to form the ketone group .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalytic oxidation using metal catalysts such as palladium or platinum can be employed to achieve efficient conversion rates. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Ammonia or primary amines in the presence of catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines and secondary alcohols.
Substitution: Amides and other nitrogen-containing derivatives.
Applications De Recherche Scientifique
1-Methyl-4-oxocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-methyl-4-oxocyclohexane-1-carbonitrile involves its reactivity with various functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack by reducing agents. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclohexane-1-carbonitrile: Lacks the ketone group, making it less reactive in oxidation reactions.
4-Oxocyclohexane-1-carbonitrile: Lacks the methyl group, affecting its steric and electronic properties.
Cyclohexane-1-carbonitrile: Lacks both the methyl and ketone groups, resulting in different reactivity patterns.
Uniqueness
1-Methyl-4-oxocyclohexane-1-carbonitrile is unique due to the presence of both the nitrile and ketone groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
1-methyl-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBNJVJUCCGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121955-82-6 | |
| Record name | 1-methyl-4-oxocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)




